molecular formula C20H26O6 B1197980 Gibberellin A36 CAS No. 38076-57-2

Gibberellin A36

Cat. No.: B1197980
CAS No.: 38076-57-2
M. Wt: 362.4 g/mol
InChI Key: JZBLVVPDEDCVQA-SQLMURCQSA-N
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Description

Gibberellin A36 (GA36) is a diterpenoid carboxylic acid naturally produced by the fungus Gibberella fujikuroi (now reclassified as Fusarium fujikuroi ), the causative agent of the "bakanae" or "foolish seedling" disease in rice . This compound holds significant value for researchers studying the biosynthesis and metabolism of gibberellins (GAs), a major class of plant hormones. First described in the early 1970s, GA36 was isolated from culture filtrates of the fungal strain TP70 and its structure was determined through spectroscopic data and chemical correlation with Gibberellin A13 . The occurrence of GA36 in fungal cultures has been established by gas chromatography–mass spectrometry (G.L.C.-mass spectrometry) . Research into gibberellins like GA36 has been fundamental to understanding plant development and was a key driver of the Green Revolution, leading to the development of high-yielding crop varieties . As a fungal metabolite, GA36 is part of a complex biosynthetic pathway. Studies indicate that gibberellin biosynthesis in fungi involves cytochrome P450 monooxygenases (P450s) that function analogously to the enzymes in plants but are organized differently genetically . This makes GA36 a crucial compound for comparative studies of hormone biosynthesis across kingdoms. Researchers utilize GA36 to investigate the intricate regulation of gibberellin homeostasis, including the feedback and feedforward mechanisms that control the levels of bioactive hormones in plants and fungi . This product is intended for research purposes only, such as in biochemical studies, metabolic pathway analysis, and plant physiology investigations. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

38076-57-2

Molecular Formula

C20H26O6

Molecular Weight

362.4 g/mol

IUPAC Name

(1R,2S,3S,4S,5S,8R,9R,12R)-8-formyl-5-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid

InChI

InChI=1S/C20H26O6/c1-10-7-20-8-11(10)3-4-12(20)19(9-21)6-5-13(22)18(2,17(25)26)15(19)14(20)16(23)24/h9,11-15,22H,1,3-8H2,2H3,(H,23,24)(H,25,26)/t11-,12+,13+,14-,15-,18-,19-,20+/m1/s1

InChI Key

JZBLVVPDEDCVQA-SQLMURCQSA-N

SMILES

CC1(C(CCC2(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)C=O)O)C(=O)O

Isomeric SMILES

C[C@]1([C@H](CC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)O)C=O)O)C(=O)O

Canonical SMILES

CC1(C(CCC2(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)C=O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Differences

GA36 distinguishes itself from other gibberellins through its unique oxygenation pattern and carbon skeleton. Below is a comparative analysis of GA36 and related GAs:

Gibberellin Molecular Formula Molecular Weight (g/mol) Key Structural Features
GA36 C₂₀H₂₆O₆ 362.17 Contains a δ-lactone ring; derived from GA13 via oxidation
GA37 C₂₀H₂₈O₆ 364.19 Reduction product of GA36; lacks the ketone group at C-16
GA3 C₁₉H₂₂O₆ 346.38 Highly bioactive form with a carboxyl group at C-7
GA12 C₂₀H₂₈O₄ 332.20 Precursor to GA36; lacks hydroxyl groups at C-2 and C-3

Key Observations :

  • GA36 and GA37 share a close biosynthetic relationship, with GA37 formed via reduction of GA36's ketone group . This structural difference likely impacts their receptor-binding affinities and bioactivity.

Table 1: Comparative Bioactivity

Gibberellin Bioactivity (Relative to GA3) Known Applications
GA36 Low (precursor role) Research on stress responses
GA37 Moderate Fungal studies
GA3 High Agriculture (berry thinning, growth promotion)

Preparation Methods

Silica Gel Column Chromatography

The acetone:water eluate from the celite:charcoal column is fractionated using silica gel chromatography . Polar solvents, potentially including mixtures of chloroform:methanol or hexane:ethyl acetate, are employed to separate GA36 based on polarity differences. Fractions containing GA36 are identified via thin-layer chromatography (TLC) or analytical high-performance liquid chromatography (HPLC).

Thin-Layer Chromatography (TLC)

Final purification is achieved using preparative TLC. The silica gel plates are developed with solvent systems such as chloroform:methanol:acetic acid (90:9:1) or ethyl acetate:hexane:formic acid (70:30:1) , which resolve GA36 from contaminants. Bands corresponding to GA36 are scraped from the plate, and the compound is eluted with methanol or acetone.

Conversion to Gibberellin A37

GA36 serves as a biosynthetic precursor to GA37 through oxidative modification . Incubation of GA36 with fungal cell-free extracts or specific P450 enzymes results in hydroxylation at C-15, yielding GA37. This reaction parallels the activity of cytochrome P450s in plant gibberellin biosynthesis, such as CYP714A1, which hydroxylates ent-kaurenoic acid. The conversion efficiency and enzymatic machinery involved in this step remain areas for further investigation.

Challenges and Optimization Strategies

The preparation of GA36 presents several challenges:

  • Low Natural Abundance : At 0.7 mg/L, scaling up production requires strain improvement via mutagenesis or metabolic engineering.

  • Chromatographic Resolution : Co-elution with GA3 and other gibberellins necessitates iterative chromatography. Mixed-mode stationary phases (e.g., C18 with ion-pairing agents) could enhance separation.

  • Structural Instability : The carboxyl and hydroxyl groups of GA36 may necessitate inert atmospheres or low-temperature storage to prevent degradation.

Future efforts could explore heterologous biosynthesis in Escherichia coli or Saccharomyces cerevisiae by expressing G. fujikuroi diterpene synthases and P450s .

Q & A

Basic Research Questions

Q. What are the primary methodological approaches for detecting and quantifying Gibberellin A36 in plant tissues?

  • Answer: GA36 detection typically involves high-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS/MS) for specificity and sensitivity. Tissue extraction protocols often include solvent partitioning (e.g., methanol/water) and purification via solid-phase extraction (SPE). Validation requires spike-recovery experiments and comparison with internal standards like deuterated gibberellins . For quantification, calibration curves using known concentrations of synthetic GA36 are essential to ensure accuracy.

Q. How does this compound influence plant developmental processes compared to other gibberellins?

  • Answer: GA36’s role is studied using mutant plants (e.g., gibberellin-deficient mutants) or exogenous application assays. Dose-response experiments (e.g., 0.1–100 µM GA36) are conducted to measure effects on stem elongation, flowering time, or fruit development. Comparative studies with GA3 or GA4 often reveal structural-activity relationships, highlighting differences in receptor binding affinity or metabolic stability . Transcriptomic analysis of GA-responsive genes (e.g., GID1, DELLA) can further clarify mechanistic distinctions .

Advanced Research Questions

Q. How can experimental designs address contradictory findings on GA36’s role in stress responses across plant species?

  • Answer: Contradictions may arise from species-specific signaling pathways or environmental variables (e.g., light, temperature). To resolve this, factorial experiments should test GA36 under controlled abiotic/biotic stress conditions (e.g., drought, pathogen exposure) while monitoring physiological markers (e.g., proline, antioxidant enzymes). Meta-analysis of existing datasets can identify confounding variables, and cross-species comparative genomics may reveal conserved vs. divergent regulatory networks .

Q. What statistical frameworks are optimal for analyzing GA36’s dose-dependent effects in multi-omics studies?

  • Answer: Multivariate analysis (e.g., PCA, PLS-DA) is critical for integrating transcriptomic, metabolomic, and phenotypic data. Nonlinear regression models (e.g., log-logistic curves) can quantify dose-response relationships. Bayesian hierarchical models are useful for accounting for nested variables (e.g., tissue type, developmental stage). Reproducibility requires stringent false-discovery-rate (FDR) corrections and open-access data deposition .

Q. How can researchers validate the specificity of GA36 antibodies in immunoassays to avoid cross-reactivity?

  • Answer: Antibody validation involves testing against structurally similar gibberellins (e.g., GA3, GA4) via competitive ELISA. Cross-reactivity thresholds (e.g., <5%) should be established using dilution series. Western blotting with protein extracts from GA-deficient mutants can confirm target specificity. Collaborative validation across labs using standardized protocols minimizes batch effects .

Methodological Guidance for GA36 Studies

Table 1: Key Considerations for GA36 Experimental Design

VariableRecommendationRationale
Plant Material Use homozygous gibberellin-deficient mutants (e.g., ga1-3 Arabidopsis)Reduces endogenous GA interference
Application Method Foliar spray vs. root drench with surfactants (e.g., Tween-20)Ensures consistent uptake
Data Reproducibility Pre-register protocols (e.g., OSF) and include biological replicates (n ≥ 6)Mitigates batch variability

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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